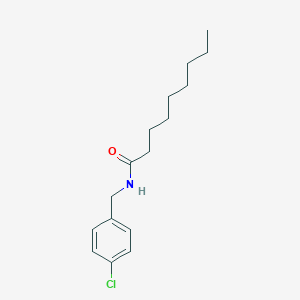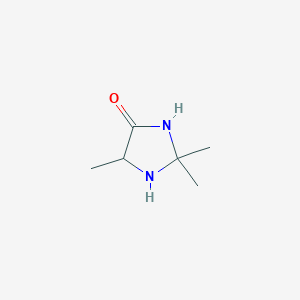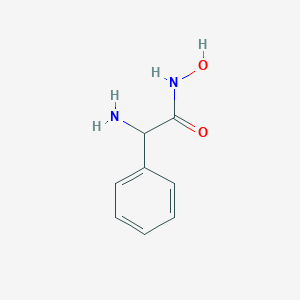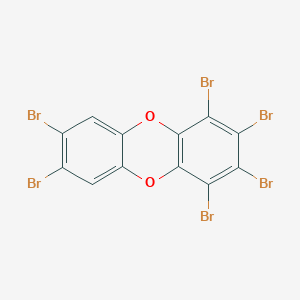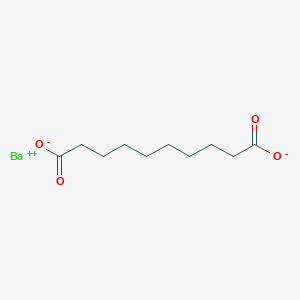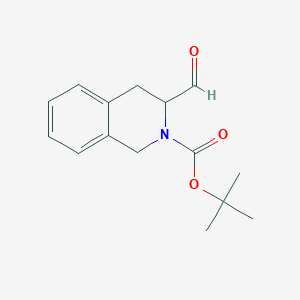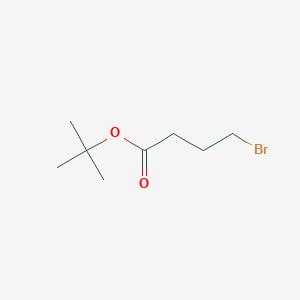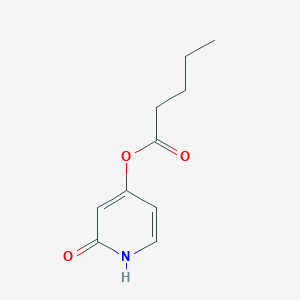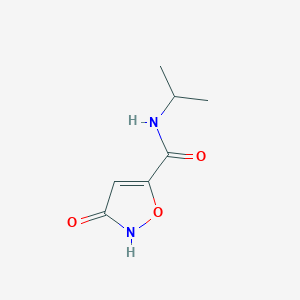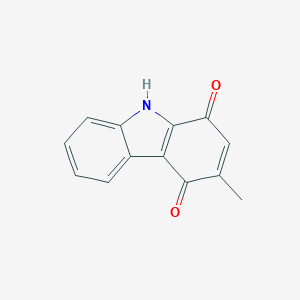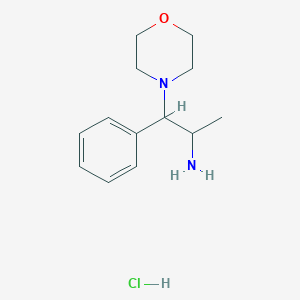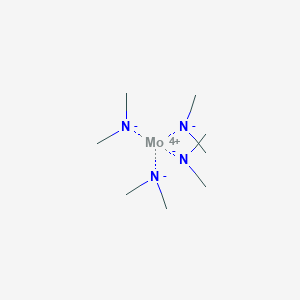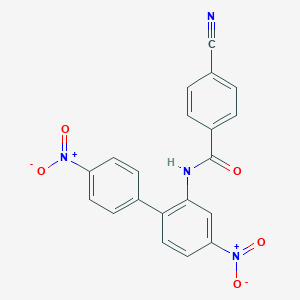
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is not fully understood. However, it has been found to interact with specific proteins and enzymes in cancer cells, leading to their inhibition and subsequent cell death. Additionally, it has been found to disrupt the cell wall of bacteria, leading to their death.
Biochemische Und Physiologische Effekte
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their inhibition and subsequent death. Additionally, it has been found to disrupt the cell wall of bacteria, leading to their death. Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has also been found to exhibit antioxidant properties, making it a potential candidate for the development of new antioxidant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. Additionally, it has been found to exhibit antioxidant properties, making it a potential candidate for the development of new antioxidant drugs. However, one of the limitations of using Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-. One potential direction is the development of new anticancer drugs based on its mechanism of action. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields such as the development of OLEDs and antioxidant drugs. Furthermore, the potential toxicity of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- needs to be further studied to determine its safety for use in various applications.
In conclusion, Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and toxicity.
Synthesemethoden
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- can be synthesized by reacting 4-cyano-2-nitroaniline with 4,4'-dinitrobiphenyl-2-amine in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is purified using column chromatography to obtain pure Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
102387-17-7 |
|---|---|
Produktname |
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- |
Molekularformel |
C20H12N4O5 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
4-cyano-N-[5-nitro-2-(4-nitrophenyl)phenyl]benzamide |
InChI |
InChI=1S/C20H12N4O5/c21-12-13-1-3-15(4-2-13)20(25)22-19-11-17(24(28)29)9-10-18(19)14-5-7-16(8-6-14)23(26)27/h1-11H,(H,22,25) |
InChI-Schlüssel |
OJADUYXHVUCSEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
102387-17-7 |
Synonyme |
4-Cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



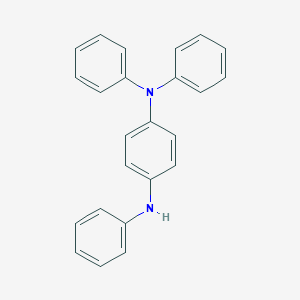
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)
